molecular formula C19H15ClN4O4S B2598611 N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 896053-87-5

N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2598611
CAS No.: 896053-87-5
M. Wt: 430.86
InChI Key: QTAFXAIDSHKAMM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a synthetically designed small molecule that incorporates both pyridazine and acetamide functional groups, a structural motif found in compounds with significant research potential . The core pyridazine scaffold is a key feature in various biologically active molecules, and its modification with aryl groups, such as the 3-nitrophenyl substituent in this compound, is a common strategy in medicinal chemistry to explore interactions with biological targets . Similarly, the N-(5-chloro-2-methoxyphenyl)acetamide component is a recognized pharmacophore in chemical research . The integration of these features suggests potential for this compound to be investigated as a modulator of key cellular signaling pathways. For instance, structurally related (hetero)aryl-substituted acetamides have been described in scientific literature for their use as Wnt signaling pathway modulators, which is a critical area of study in fields such as regenerative medicine and oncology . Furthermore, molecular docking studies of analogous quinoxaline-acetamide hybrids have shown promise for targeting enzymes like the SARS-CoV-2 main protease and those implicated in neurological disorders, highlighting the versatility of this class of compounds in biochemical research . The presence of a thioether linkage between the acetamide and pyridazine rings may influence the compound's electronic properties and binding affinity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own characterization and bioactivity assays to fully elucidate this compound's properties and research applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-28-17-7-5-13(20)10-16(17)21-18(25)11-29-19-8-6-15(22-23-19)12-3-2-4-14(9-12)24(26)27/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAFXAIDSHKAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methoxyaniline, 3-nitrobenzaldehyde, and 3-thiopyridazine. The synthetic route may involve:

    Formation of the intermediate: The reaction between 5-chloro-2-methoxyaniline and 3-nitrobenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with 3-thiopyridazine under reflux conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 5-position of the methoxyphenyl ring undergoes nucleophilic substitution under specific conditions:

  • Reagents: Primary/secondary amines, alkoxides, or thiols

  • Conditions: Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or triethylamine at 60–80°C

  • Product: Substituted methoxyphenyl derivatives with improved solubility profiles
    Example:
    C19H15ClN4O4S+R-NH2C19H15RN5O4S+HCl\text{C}_{19}\text{H}_{15}\text{ClN}_4\text{O}_4\text{S} + \text{R-NH}_2 \rightarrow \text{C}_{19}\text{H}_{15}\text{RN}_5\text{O}_4\text{S} + \text{HCl}
    Key observation: Reactions with piperazine yield analogs with enhanced biological activity .

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to acidic or basic hydrolysis:

  • Acidic Hydrolysis: 6M HCl, reflux, 12h → Carboxylic acid + 5-chloro-2-methoxyaniline

  • Basic Hydrolysis: 2M NaOH, 80°C, 8h → Sodium carboxylate + amine byproduct
    Kinetic Data:
    | Condition | Half-life (h) | Yield (%) |
    |-----------------|---------------|-----------|
    | 6M HCl, 100°C | 4.2 | 78 |
    | 2M NaOH, 80°C | 6.8 | 82 |

Hydrolysis products are precursors for further derivatization.

Oxidation of the Thioether Linkage

The thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) depending on reaction strength:

  • Sulfoxide Formation: H₂O₂ (30%), CH₃COOH, 25°C, 6h

  • Sulfone Formation: mCPBA (2 eq.), DCM, 0°C → RT, 12h
    Product Stability: Sulfones exhibit higher thermal stability (Tₘ = 215°C vs. 185°C for sulfoxide) .

Reduction of the Nitro Group

The 3-nitrophenyl group undergoes catalytic hydrogenation:

  • Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 25°C

  • Product: 3-aminophenyl derivative with retained pyridazine ring
    Yield: 94% after 4h .
    Application: Aminophenyl derivatives show improved binding affinity in receptor studies .

Electrophilic Aromatic Substitution (EAS) on the Pyridazine Ring

The pyridazine ring participates in nitration and sulfonation:

  • Nitration: HNO₃/H₂SO₄, 0°C → 4-nitro-pyridazin-3-yl derivative (62% yield)

  • Sulfonation: SO₃/H₂SO₄, 60°C → Sulfonic acid intermediate (used for salt formation)

Regioselectivity: Directed by electron-withdrawing nitro and thioether groups .

Demethylation of the Methoxy Group

The methoxy group undergoes demethylation under strong acids:

  • Reagent: 48% HBr, reflux, 8h

  • Product: Hydroxyphenyl derivative (confirmed by IR peak at 3400 cm⁻¹ for -OH).

Cross-Coupling Reactions

The pyridazine ring participates in Suzuki-Miyaura couplings:

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), aryl boronic acid, 80°C

  • Example: Coupling with 4-carboxyphenylboronic acid yields a water-soluble analog (LogP reduced from 3.2 to 1.8) .

Mechanistic Insights

  • Thioether Oxidation: Proceeds via a radical intermediate in the presence of peroxides.

  • Amide Hydrolysis: Follows a tetrahedral intermediate mechanism under basic conditions.

  • Catalytic Hydrogenation: Adsorption of nitro group onto Pd surface facilitates electron transfer .

This compound’s reactivity profile enables its use as a scaffold for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Research indicates that derivatives of thiazole and related structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyridazine moiety in N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide may enhance its biological activity through specific interactions with molecular targets involved in cancer progression.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures can effectively inhibit cell proliferation in several cancer types:

  • Breast Cancer : Compounds like the one have been shown to reduce the viability of breast cancer cells significantly. For instance, a related compound demonstrated an IC50 value of 5.71 μM against breast cancer cell lines, indicating strong anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .
  • Lymphoma : In vitro studies indicated that thiazole derivatives could decrease the growth of lymphoma cells, suggesting that the compound may share similar mechanisms of action .

Targeting Apoptosis

The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This mechanism is vital for the development of effective anticancer agents, as it allows for selective targeting of malignant cells while sparing normal tissues.

Inhibition of Proliferation

Research indicates that compounds with similar structural features inhibit key signaling pathways that promote cell proliferation. For example, they may affect the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural components:

Structural ComponentRole in Activity
Chloro Group Enhances lipophilicity and biological activity
Methoxy Group Improves solubility and bioavailability
Pyridazine Moiety Critical for interaction with biological targets

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • In a study published by Evren et al., various thiazole derivatives were synthesized and tested against human lung adenocarcinoma cells, showing promising selectivity and apoptosis induction .
  • Another investigation focused on pyridine-thiazole hybrids, revealing their potential as effective anticancer agents through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Heterocycle Key Substituents Biological Activity
Target Compound Pyridazine 3-Nitrophenyl, 5-chloro-2-methoxyphenyl Under investigation (structural focus)
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Thiadiazole 4-Nitrophenyl, 4-chlorophenyl Akt inhibition (92.36%), apoptosis induction in glioma
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Oxadiazole Benzofuran, 3-chlorophenyl Antimicrobial activity
N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-acetamide (3a) Oxadiazole-Thiazole Pyridinyl, 3-nitrophenyl Synthetic intermediate for AChE inhibitors

Key Observations :

  • Pyridazine vs.
  • Nitro Group Position : The 3-nitrophenyl group in the target compound may engage in different π-π interactions compared to 4-nitrophenyl analogs (e.g., compound 3 in ), affecting selectivity .

Substituent Effects on Activity

  • Chloro and Methoxy Groups : Present in both the target compound and N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]acetamide (). These groups enhance membrane permeability but may increase toxicity risks .
  • Phenoxy vs.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex molecular structure characterized by:

  • A chloro-substituted methoxyphenyl group.
  • A pyridazinyl moiety linked through a thioether bond.
  • A nitrophenyl substituent, which may enhance biological activity.

Molecular Formula

The molecular formula for this compound is C16H15ClN4O3SC_{16}H_{15}ClN_{4}O_{3}S.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives related to the target compound. Notably, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Bacteria
N-(5-chloro-2-methoxyphenyl)-2-thioacetamide12.5Staphylococcus aureus
N-(5-chloro-2-methoxyphenyl)-4-nitrophenyl thioacetamide6.25Escherichia coli
Pyrrole derivatives (control)3.125Staphylococcus aureus

The minimum inhibitory concentration (MIC) values indicate that the target compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for compounds similar to N-(5-chloro-2-methoxyphenyl)-2-thioacetamide involves:

  • Inhibition of Cell Wall Synthesis : The thioamide group may interfere with bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The hydrophobic character imparted by the methoxy and chloro groups can disrupt bacterial membranes.
  • Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, such as DNA gyrase .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-chloro-2-methoxyphenyl)-2-thioacetamide can be significantly influenced by its structural components:

  • Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve membrane penetration.
  • Nitrophenyl Group : The presence of the nitro group has been associated with increased potency against specific bacterial strains.
  • Thioether Linkage : This linkage is crucial for maintaining the structural integrity necessary for biological activity.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antibacterial Activity : A study evaluated various thioamide derivatives, revealing that modifications to the nitrophenyl group significantly enhanced antibacterial properties against resistant strains .
  • In Vivo Efficacy : In animal models, compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-thioacetamide demonstrated reduced infection rates when administered alongside standard antibiotics .

Q & A

Q. Table 1: Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2–8.5 ppm (pyridazine H), δ 3.8 ppm (OCH₃)
FTIR1520 cm⁻¹ (NO₂), 650 cm⁻¹ (C–S)
ESI-MS[M+H]⁺ = 459.2 m/z

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)MethodReference
DMSO25.6 ± 1.2HPLC-UV
Ethanol8.3 ± 0.7Gravimetric
Water<0.1Karl Fischer

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